molecular formula C36H22N4 B8197076 1,3,6,8-Tetra(pyridin-4-yl)pyrene

1,3,6,8-Tetra(pyridin-4-yl)pyrene

Cat. No.: B8197076
M. Wt: 510.6 g/mol
InChI Key: LKYWKMLWYLQWJF-UHFFFAOYSA-N
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Description

1,3,6,8-Tetra(pyridin-4-yl)pyrene is a compound known for its unique structural and electronic properties. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, with four pyridine groups attached at the 1, 3, 6, and 8 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6,8-Tetra(pyridin-4-yl)pyrene typically involves the Suzuki coupling reaction. This method uses a palladium-catalyzed cross-coupling reaction between a pyrene derivative and a pyridine boronic acid or ester. The reaction conditions often include a base such as potassium carbonate, a solvent like N-methyl-2-pyrrolidone (NMP), and a palladium catalyst .

Industrial Production Methods

The use of continuous flow reactors and optimization of reaction conditions could enhance yield and efficiency for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,3,6,8-Tetra(pyridin-4-yl)pyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the pyridine rings .

Scientific Research Applications

1,3,6,8-Tetra(pyridin-4-yl)pyrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,3,6,8-Tetra(pyridin-4-yl)pyrene exerts its effects is largely dependent on its electronic structure and ability to interact with other molecules. The π-π interactions between the pyrene core and other aromatic systems, as well as the coordination ability of the pyridine groups, play crucial roles. These interactions facilitate the formation of stable complexes and enhance the compound’s photophysical properties, making it effective in applications like photocatalysis and fluorescence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,6,8-Tetra(pyridin-4-yl)pyrene is unique due to its combination of a pyrene core and pyridine groups, which confer distinct electronic and coordination properties. This makes it particularly valuable in the design of MOFs and other advanced materials where both structural stability and electronic functionality are required .

Properties

IUPAC Name

4-(3,6,8-tripyridin-4-ylpyren-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H22N4/c1-2-28-32(24-7-15-38-16-8-24)22-34(26-11-19-40-20-12-26)30-4-3-29-33(25-9-17-39-18-10-25)21-31(23-5-13-37-14-6-23)27(1)35(29)36(28)30/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYWKMLWYLQWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C(C=C2C4=CC=NC=C4)C5=CC=NC=C5)C=CC6=C(C=C(C1=C63)C7=CC=NC=C7)C8=CC=NC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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